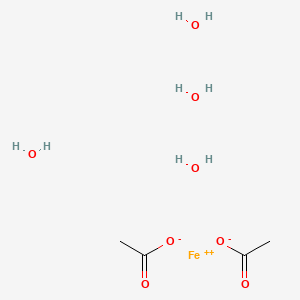![molecular formula C8H7N3 B13106929 2-Methylpyrido[3,4-b]pyrazine CAS No. 51208-84-5](/img/structure/B13106929.png)
2-Methylpyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrido[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with a methyl group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the Hinsberg reaction, which involves the reaction of 3,4-diaminopyridine with pyruvic acid or ethyl pyruvate. The reaction is carried out in anhydrous methanol and chloroform as solvents, promoting regioselective reactions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using hydrogenation or other reducing agents.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrazine oxides, while reduction can produce dihydropyridopyrazines.
Scientific Research Applications
2-Methylpyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methylpyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. For instance, it can act as a ligand that binds to metal ions or biological macromolecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Methylpyrido[3,4-b]pyrazine can be compared with other similar compounds such as:
Pyrido[2,3-b]pyrazine: Another member of the pyridopyrazine family with different substitution patterns.
Pyrrolopyrazine: Contains a pyrrole ring fused with a pyrazine ring, exhibiting different biological activities.
Quinoxaline: A related heterocyclic compound with a benzene ring fused to a pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for specialized applications in various fields.
Properties
CAS No. |
51208-84-5 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-methylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H7N3/c1-6-4-10-8-5-9-3-2-7(8)11-6/h2-5H,1H3 |
InChI Key |
DJFZOUYWPTXXRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=NC=CC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


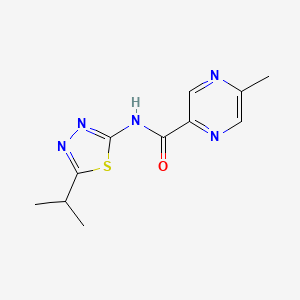
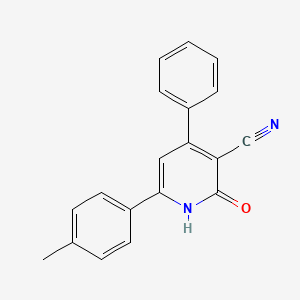
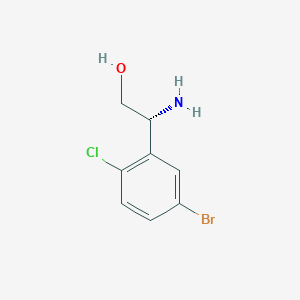
![5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)
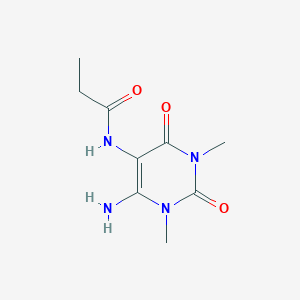
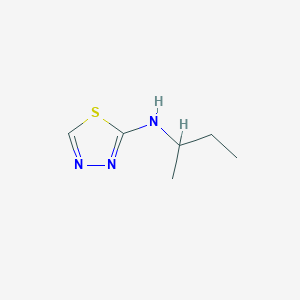
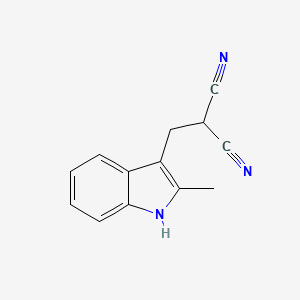

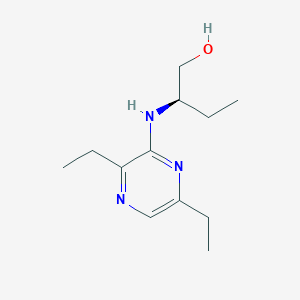
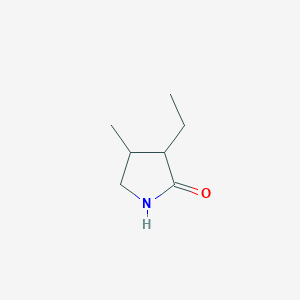
![2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13106907.png)

